7-Methoxy-2-methyl-5-(2-oxopropyl)-4H-1-benzopyran-4-one
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Overview
Description
7-Methoxy-2-methyl-5-(2-oxopropyl)-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound has a molecular formula of C14H14O4 and a molecular weight of 246.2586 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methyl-5-(2-oxopropyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted benzaldehyde and acetylacetone in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-methyl-5-(2-oxopropyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromones.
Scientific Research Applications
7-Methoxy-2-methyl-5-(2-oxopropyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-methyl-5-(2-oxopropyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-methyl-5-(2-oxopropyl)-4H-chromen-4-one: Similar structure but with a hydroxy group instead of a methoxy group.
7-Methoxy-2-methyl-5-(2-hydroxypropyl)-4H-chromen-4-one: Similar structure but with a hydroxypropyl group instead of an oxopropyl group.
Uniqueness
7-Methoxy-2-methyl-5-(2-oxopropyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the oxopropyl group can confer distinct properties compared to other chromones.
Properties
CAS No. |
28955-29-5 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7-methoxy-2-methyl-5-(2-oxopropyl)chromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-8(15)4-10-6-11(17-3)7-13-14(10)12(16)5-9(2)18-13/h5-7H,4H2,1-3H3 |
InChI Key |
IJNSWUJOVONEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C=C(C=C2O1)OC)CC(=O)C |
Origin of Product |
United States |
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